Cas no 888970-71-6 (2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid)

2-{(Benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 4-bromophenyl substituent. This compound is valuable in organic synthesis, particularly in peptide chemistry, where the Cbz group serves as a temporary amine protector under mild deprotection conditions. The 4-bromophenyl moiety enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, enabling further structural diversification. Its carboxylic acid functionality allows for easy derivatization or conjugation. The compound's well-defined stereochemistry makes it suitable for asymmetric synthesis applications. Its crystalline nature facilitates purification and characterization, ensuring high purity for research and pharmaceutical intermediate development.
2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid structure
888970-71-6 structure
Product name:2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid
CAS No:888970-71-6
MF:C17H16BrNO4
MW:378.217244148254
CID:5802143
PubChem ID:103663694

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid
    • EN300-12412192
    • 2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
    • 888970-71-6
    • Inchi: 1S/C17H16BrNO4/c1-17(15(20)21,13-7-9-14(18)10-8-13)19-16(22)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,22)(H,20,21)
    • InChI Key: FGZDOQHTMYOLIJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(C(=O)O)(C)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 377.02627g/mol
  • Monoisotopic Mass: 377.02627g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 3.6

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-12412192-0.25g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
0.25g
$814.0 2023-05-25
Enamine
EN300-12412192-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
2.5g
$1735.0 2023-05-25
Enamine
EN300-12412192-50mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
50mg
$528.0 2023-10-02
Enamine
EN300-12412192-10000mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
10000mg
$2701.0 2023-10-02
Enamine
EN300-12412192-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
1g
$884.0 2023-05-25
Enamine
EN300-12412192-100mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
100mg
$553.0 2023-10-02
Enamine
EN300-12412192-500mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
500mg
$603.0 2023-10-02
Enamine
EN300-12412192-1000mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
1000mg
$628.0 2023-10-02
Enamine
EN300-12412192-5000mg
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
5000mg
$1821.0 2023-10-02
Enamine
EN300-12412192-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-(4-bromophenyl)propanoic acid
888970-71-6
10g
$3807.0 2023-05-25

Additional information on 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid

Comprehensive Overview of 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid (CAS No. 888970-71-6)

2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid (CAS No. 888970-71-6) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound, characterized by its benzyloxycarbonyl (Cbz) protecting group and 4-bromophenyl moiety, serves as a critical intermediate in the development of peptidomimetics and bioactive molecules. Its unique structure enables applications in drug discovery, particularly in modulating enzyme activity or receptor binding.

In recent years, the demand for custom synthetic intermediates like CAS No. 888970-71-6 has surged, driven by advancements in targeted drug delivery and small-molecule therapeutics. Researchers frequently search for "Cbz-protected amino acid derivatives" or "bromophenyl-based building blocks" to design novel compounds with enhanced bioavailability. The 4-bromophenyl group in this molecule also aligns with trends in cross-coupling reactions, a hotspot in modern organic chemistry.

The synthesis of 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid involves multi-step protocols, often starting from 4-bromophenylalanine derivatives. Its carboxylic acid functionality allows further derivatization, making it a versatile scaffold for peptide coupling or esterification. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for quality control, ensuring compliance with pharmaceutical-grade standards.

From an SEO perspective, queries like "CAS 888970-71-6 supplier" or "applications of bromophenyl propanoic acid" reflect user interest in sourcing and utility. Environmental and regulatory considerations are also trending, with searches for "green synthesis of Cbz-amino acids" gaining traction. This compound’s role in bioconjugation and prodrug design further elevates its relevance in academic and industrial settings.

In conclusion, 2-{(benzyloxy)carbonylamino}-2-(4-bromophenyl)propanoic acid exemplifies the intersection of medicinal chemistry and material science. Its adaptability to diverse synthetic pathways positions it as a staple in laboratories focused on innovative therapeutic agents. Future research may explore its potential in catalysis or biodegradable polymers, addressing sustainability challenges in chemical manufacturing.

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